5-Bromo-1-(phenylsulfonyl)-1H-indole
Overview
Description
5-Bromo-1-(phenylsulfonyl)-1H-indole (5-BPSI) is a synthetic heterocyclic compound that has been used in scientific research since the early 1980s. It has been used in a variety of applications, including drug design, as a reagent for organic synthesis, and as a ligand in coordination chemistry. 5-BPSI is a versatile compound with a wide range of properties, making it a useful tool for researchers.
Scientific Research Applications
Antibacterial Activity : Compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, which is closely related to 5-Bromo-1-(phenylsulfonyl)-1H-indole, have been found to exhibit high antibacterial activity. This suggests potential applications in the development of new pharmaceuticals (Mageed, El- Ezabi, & Khaled, 2021).
Biological Activity in Ligands : The compound has been used in the synthesis of novel indole derivatives through palladium-catalyzed amination, leading to potential biological active 5-HT6 receptor ligands (Schwarz et al., 2008).
Thermal Stability : A study focused on the synthesis of an indole compound with this compound, noting its good thermal stability up to 215°C (Barakat et al., 2017).
Treatment of Cognitive Disorders : One derivative, 1-[4-methyl-3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole dihydrochloride, shows promising results in the treatment of cognitive disorders due to its potent binding affinity and selectivity (Nirogi et al., 2016).
Receptor Antagonism : N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives are noted as potent and selective 5-HT6 receptor antagonists with high affinity (Cole et al., 2005).
NMR Studies : Research has been conducted on 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles, examining the influence of the 2-substituent on the carbon atoms of the indole moiety using 1H and 13C NMR studies (Cruz-López et al., 2007).
Synthetic Analogues : 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, a derivative, has been studied as a stable synthetic analogue of indole-2,3-quinodimethane, which can undergo a Diels-Alder reaction (Saulnier & Gribble, 1983).
Safety and Hazards
According to the safety data sheet, 5-Bromo-1-(phenylsulfonyl)-1H-indole is harmful if swallowed . It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSXJWRFMTAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379892 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118757-11-2 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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